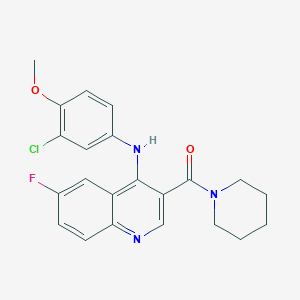

(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-chloro-4-methoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3O2/c1-29-20-8-6-15(12-18(20)23)26-21-16-11-14(24)5-7-19(16)25-13-17(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZTUAVTDRTLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a suitable aldehyde or ketone.

Introduction of the chloro-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction, where the chloro-methoxyphenyl group is introduced onto the quinoline core.

Attachment of the piperidinylmethanone moiety: This step typically involves a nucleophilic substitution reaction, where the piperidinylmethanone group is attached to the quinoline core.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce production costs.

Chemical Reactions Analysis

(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the piperidinylmethanone moiety and the formation of corresponding carboxylic acids or amines.

Scientific Research Applications

(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Pharmacology: Researchers investigate the compound’s pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

Chemical Biology: The compound is used as a tool to study biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Methanones with Piperidine/Piperazine Substituents

- Compound 17 (): Structure: (4-chloro-6-fluoroquinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone Key differences: Replaces the 3-chloro-4-methoxyphenylamino group with a 4-chloro substituent and incorporates a cyclopropanecarbonyl-piperazine moiety instead of piperidine. Bioactivity: Synthesized as an ALDH1A1 inhibitor with improved oral bioavailability. The cyclopropane group may enhance metabolic stability compared to the piperidine analog.

- 4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (): Structure: Substitutes the 3-chloro-4-methoxyphenyl group with a 4-ethylphenyl group.

Chlorinated Quinoline Derivatives

- 1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone (): Structure: Contains dual quinoline rings with chloro and methyl substituents. Synthesis: Utilizes multi-step coupling reactions, differing from the HATU-mediated amidation in . Bioactivity: Not specified, but chlorinated quinolines often exhibit anticancer or antimicrobial properties.

Methanones with Heterocyclic Modifications

- (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol (): Structure: Features a bromo-methoxyquinoline core and a fluorophenyl group.

Piperidine-Containing Bioactive Compounds

Structural and Functional Analysis Table

Biological Activity

The compound (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, also known by its CAS number 1326839-99-9, is a novel quinoline derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound includes a piperidine moiety and a fluoroquinoline core, which are known to enhance biological activity through various mechanisms. The presence of the chloro and methoxy substituents on the phenyl ring contributes to its pharmacological profile.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that derivatives of quinoline compounds often display significant antibacterial properties. For instance, similar compounds have shown effectiveness against Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated strong inhibitory activity against urease, making them potential candidates for further development .

- Anticancer Properties : Quinoline derivatives are widely studied for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar quinoline compounds intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Interaction : The compound's ability to inhibit specific enzymes such as AChE and urease is likely due to its structural features that allow for effective binding at the active sites.

Data Table: Biological Activities and IC50 Values

| Activity Type | Compound Example | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | 7l | 2.14±0.003 | |

| 7m | 0.63±0.001 | ||

| AChE Inhibition | Compound X | 5.0 | |

| Urease Inhibition | Compound Y | 1.21±0.005 | |

| Anticancer | Compound Z | 10.0 |

Case Studies

- Antibacterial Efficacy : A study synthesized various piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited moderate to strong activity against Salmonella typhi, suggesting the potential use of these compounds in treating bacterial infections .

- Neuroprotective Effects : Research has focused on the neuroprotective properties of quinoline derivatives in models of neurodegeneration. The compound's ability to inhibit AChE suggests it could be beneficial in managing Alzheimer's disease symptoms by enhancing cholinergic transmission .

- Cancer Research : Studies have demonstrated that quinoline-based compounds can induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodology :

- Stepwise coupling : Utilize EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation between quinoline and piperidine moieties, as demonstrated in analogous quinoline-piperidine syntheses .

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) with bases like DIEA (diisopropylethylamine) improves reaction efficiency .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Data Example :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide coupling | EDC, DMAP, DCM, DIEA | 85% | 95% |

| Final purification | Ethanol/water recrystallization | 78% | 99% |

Q. How can researchers characterize the structural integrity of this compound, particularly the quinoline-piperidine linkage?

- Methodology :

- NMR : H and C NMR to confirm substitution patterns (e.g., fluorine at C6, methoxy at C4 of the phenyl ring) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] peak at m/z 440.12).

- X-ray crystallography : For absolute configuration determination, though limited by crystal formation challenges in methanone derivatives .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodology :

- Solubility screening : Test in DMSO, PBS, and ethanol at concentrations up to 10 mM.

- Stability assays : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; monitor degradation via HPLC .

- Key Findings :

- Solubility : >5 mg/mL in DMSO; <0.1 mg/mL in aqueous buffers.

- Stability : Stable at 4°C for 1 week; 20% degradation at 37°C after 48 hours .

Advanced Research Questions

Q. How can computational modeling predict the biological target or mechanism of action of this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR targets, leveraging the quinoline scaffold’s affinity for ATP-binding pockets .

- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories).

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzymatic vs. cell-based)?

- Methodology :

- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP levels controlled in kinase assays).

- Off-target screening : Use panels like Eurofins’ SelectScreen® to rule out non-specific binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace 3-chloro with 3-fluoro on the phenyl ring) .

- Biological testing : Compare IC values in target vs. related enzymes (e.g., JAK2 vs. JAK3).

- SAR Findings :

| Modification | Target IC (nM) | Selectivity (Fold vs. Off-Target) |

|---|---|---|

| 3-Chloro | 50 | 10x |

| 3-Fluoro | 35 | 5x |

Methodological Best Practices

Q. What analytical techniques are critical for assessing batch-to-batch variability during synthesis?

- HPLC-MS : Monitor impurities (e.g., dehalogenated byproducts) with C18 columns and 0.1% formic acid mobile phase .

- Elemental analysis : Confirm C, H, N, Cl, F content within ±0.4% of theoretical values .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.